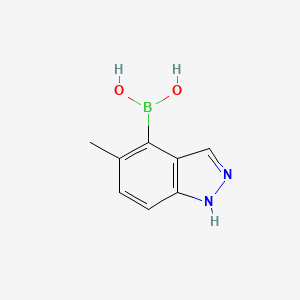

5-Methyl-1H-indazole-4-boronic acid

説明

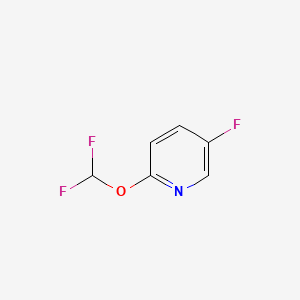

5-Methyl-1H-indazole-4-boronic acid is a chemical compound with the molecular formula C8H9BN2O2 . It has an average mass of 175.980 Da and a mono-isotopic mass of 176.075714 Da .

Synthesis Analysis

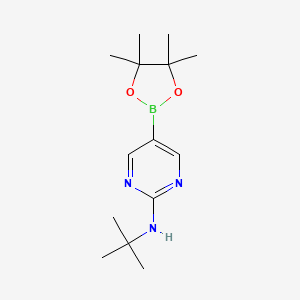

The synthesis of 5-Methyl-1H-indazole-4-boronic acid and similar compounds often involves Suzuki-Miyaura coupling, a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . The process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of pinacol boronic esters, a valuable but underdeveloped process, has been reported to be catalyzed using a radical approach .Molecular Structure Analysis

The molecular structure of 5-Methyl-1H-indazole-4-boronic acid is represented by the formula C8H9BN2O2 . The compound has a density of 1.35±0.1 g/cm3 and a boiling point of 457.0±47.0 °C .Chemical Reactions Analysis

Pinacol boronic esters, such as 5-Methyl-1H-indazole-4-boronic acid, are highly valuable building blocks in organic synthesis . They are involved in several reactions, including the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, and potential JAK2 inhibitors for myeloproliferative disorders therapy .Physical And Chemical Properties Analysis

5-Methyl-1H-indazole-4-boronic acid has a predicted boiling point of 457.0±47.0 °C and a predicted density of 1.35±0.1 g/cm3 . Its pKa is predicted to be 8.54±0.30 .科学的研究の応用

Medicinal Chemistry Applications of 5-Methyl-1H-indazole-4-boronic acid

Cancer Treatment: Indazole derivatives are often used in the synthesis of compounds with potential anticancer properties. For example, they can be utilized to create kinase inhibitors, which are important in the treatment of various cancers due to their ability to regulate cell growth and survival pathways .

Neurological Disorders: Compounds containing indazole structures have been investigated for their potential effects on neurological conditions. They may act as affectors of neural receptors, which could be beneficial in treating diseases like Alzheimer’s .

Antibacterial and Antifungal Agents: The boronic acid group found in 5-Methyl-1H-indazole-4-boronic acid is known for its antibacterial and antifungal properties. This makes it a valuable component in the development of new antibiotics and antifungals .

Metabolic Disorders: Boronic acids are also explored for their role in metabolic disorder treatments. They can be part of compounds that modulate enzymes or receptors involved in metabolism, offering potential therapeutic benefits .

Inflammatory Diseases: The anti-inflammatory properties of boronic acids make them candidates for the treatment of inflammatory diseases. They can inhibit enzymes that contribute to inflammation, providing relief from symptoms .

Proteomics Research: 5-Methyl-1H-indazole-4-boronic acid is used in proteomics research, where it may help in understanding protein functions and interactions. This can lead to the discovery of new drug targets .

Synthesis of Functional Molecules: Indazoles are key components in functional molecules used in everyday applications, from materials science to pharmaceuticals. Their synthesis often involves creating bonds that impart unique properties to the final product .

Drug Discovery: The versatility of indazole and boronic acid structures allows for their use in drug discovery efforts, where they can be part of compounds with a variety of therapeutic effects .

作用機序

Target of Action

5-Methyl-1H-indazole-4-boronic acid, also known as (5-methyl-1H-indazol-4-yl)boronic acid, is a chemical compound that has been used in various chemical reactions . . It’s worth noting that indazole derivatives have been reported to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process that allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides or triflates .

Biochemical Pathways

It’s worth noting that indazole derivatives have been reported to inhibit cell growth, suggesting that they may influence cell proliferation pathways .

Result of Action

Indazole derivatives have been reported to inhibit cell growth, suggesting that they may have cytotoxic effects .

Action Environment

It’s worth noting that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been categorized as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

将来の方向性

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, the development of synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions, is a promising area of research .

特性

IUPAC Name |

(5-methyl-1H-indazol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O2/c1-5-2-3-7-6(4-10-11-7)8(5)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRURFOBSNYPWDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC2=C1C=NN2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657254 | |

| Record name | (5-Methyl-1H-indazol-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1245816-10-7 | |

| Record name | B-(5-Methyl-1H-indazol-4-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245816-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Methyl-1H-indazol-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-methyl-1H-indazol-4-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B567157.png)